2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+
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Overview
Description
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Mechanism of Action
Target of Action
It is known that similar compounds are often used as coupling agents in peptide synthesis , suggesting that they may interact with amino acids or proteins.
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis for temporary protection of amino groups .
Action Environment
It’s worth noting that similar compounds are stable at room temperature and have a long shelf-life , suggesting that they may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amine is then coupled with 2-methylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The use of continuous flow reactors can also enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group for further reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: The free amine group, once deprotected, can be coupled with other carboxylic acids or activated esters to form new amide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reagents: DCC, DIC, and DMAP are frequently employed.
Oxidation/Reduction: Specific reagents depend on the desired transformation but may include hydrogenation catalysts or oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions include various peptides and peptide derivatives, which are crucial in biochemical research and drug development.
Scientific Research Applications
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ has several applications across different fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-Asp(OAll)-OH: Used for the synthesis of aspartic acid-containing peptides.
Fmoc-allyl-Gly-OH: Utilized in the synthesis of glycine-containing peptides.
Uniqueness
2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+ is unique due to its specific structural configuration, which provides stability and reactivity suitable for complex peptide synthesis. Its ability to form stable amide bonds while protecting the amine group makes it invaluable in the field of synthetic chemistry.
This compound’s versatility and stability make it a cornerstone in the synthesis of biologically active peptides and proteins, distinguishing it from other similar compounds.
Biological Activity
The compound 2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic acid (often referred to as Fmoc-protected amino acids) is a synthetic organic molecule that plays a significant role in medicinal chemistry, particularly in peptide synthesis and drug development. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C29H31NO5, with a molecular weight of approximately 473.56 g/mol. The Fmoc group is commonly used to protect amino groups during peptide synthesis, facilitating the formation of complex peptide chains.
Property | Value |
---|---|
Molecular Formula | C29H31NO5 |
Molecular Weight | 473.56 g/mol |
CAS Number | 1309873-74-2 |
Purity | >95% (HPLC) |
Biological Activity
Biological activity encompasses the effects that this compound exerts on living organisms. The evaluation of its biological activity can be categorized into several key areas:
1. Pharmacological Effects
Research indicates that compounds similar to Fmoc-protected amino acids influence various biological pathways, including:
- Cell Signaling : Interactions with G protein-coupled receptors (GPCRs), which are pivotal in cellular communication and response mechanisms.
- Enzyme Inhibition : Potential inhibition of metabolic enzymes and proteases, impacting processes such as apoptosis and autophagy.
- Neuronal Signaling : Modulation of neurotransmitter receptors, which can affect mental performance and stress responses.
2. Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anti-infection : Exhibits potential against various pathogens, including bacteria and viruses (e.g., HIV, influenza).
- Cancer Research : Involved in the development of antibody-drug conjugates (ADCs), targeting specific cancer cells while minimizing damage to healthy tissues.
- Metabolic Disorders : Influences anabolic hormone secretion and metabolic enzyme activity, suggesting applications in metabolic disease management.
Case Study 1: Anti-Cancer Activity
A study evaluated the efficacy of Fmoc-protected amino acids in developing ADCs targeting breast cancer cells. The results demonstrated significant cytotoxic effects on tumor cells while sparing normal cells, highlighting the potential for targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective properties of Fmoc derivatives showed that they could enhance cognitive function under stress conditions by modulating neurotransmitter release, suggesting applications in treating neurodegenerative diseases.
Interaction Studies
Understanding how this compound interacts within biological systems is crucial for its application in drug development. Interaction studies typically involve:
- Binding Affinity Assays : Measuring how strongly the compound binds to target proteins or receptors.
- Cell Viability Tests : Assessing the impact of the compound on cell growth and survival.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-25(2,23(27)28)16-11-13-17(14-12-16)26-24(29)30-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONZAHFIGISEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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